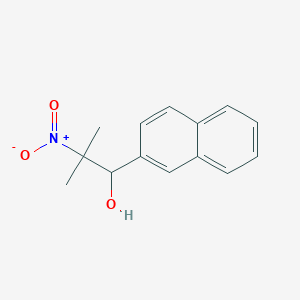

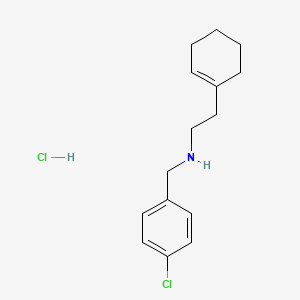

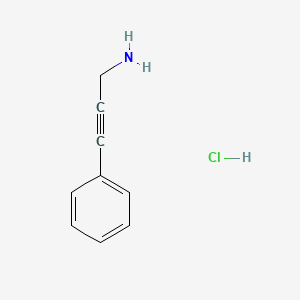

![molecular formula C5H6N6 B1280574 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 28610-00-6](/img/structure/B1280574.png)

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a chemical compound with the molecular formula C5H6N6 . It has a molecular weight of 150.14 . This compound is supplied by Matrix Scientific .

Molecular Structure Analysis

The InChI code for 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is 1S/C5H6N6/c1-3-9-5-8-2-7-4(6)11(5)10-3/h2H,1H3,(H2,6,7,8,9,10) . This code provides a specific representation of the molecule’s structure. Further structural analysis would require more specialized tools or software.Physical And Chemical Properties Analysis

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has a density of 1.8±0.1 g/cm3, a molar refractivity of 38.4±0.5 cm3, and a molar volume of 81.5±7.0 cm3 . It has 6 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds . Its ACD/LogP is -1.62, and its ACD/LogD (pH 5.5 and 7.4) is -0.91 . Its polar surface area is 82 Å2, and its polarizability is 15.2±0.5 10-24 cm3 .Applications De Recherche Scientifique

Structural Analysis and Crystal Formation

Studies have explored the structural properties of triazolo[1,5-a][1,3,5]triazine compounds. For example, research conducted by Dolzhenko et al. (2008) focused on the crystalline structure of these compounds, emphasizing their planarity and the formation of intermolecular hydrogen bonds which stabilize the crystal structure (Dolzhenko et al., 2008).

Synthesis Techniques

Advancements have been made in synthesizing substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines. Dolzhenko et al. (2008) developed a new practical synthesis method for these compounds, highlighting the importance of solvent choice in the regioselective formation of the triazine ring (Dolzhenko et al., 2008).

Use in Drug Synthesis

In drug synthesis, these compounds have been used as intermediates. Baklykov et al. (2019) demonstrated the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in antiviral drug production, under supercritical carbon dioxide conditions (Baklykov et al., 2019).

Alkylation Studies

Research by Ul’yankina et al. (2016) on alkylation of [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones has provided insight into the reactivity of these compounds, which is pivotal for understanding their potential in pharmaceutical applications (Ul’yankina et al., 2016).

Anticancer Potential

Several studies, such as those by Dolzhenko et al. (2015), have investigated the potential anticancer properties of fluorinated triazolo[1,5-a][1,3,5]triazin-5-amines, highlighting their role in the development of new cancer therapeutics (Dolzhenko et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

2-methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c1-3-9-5-8-2-7-4(6)11(5)10-3/h2H,1H3,(H2,6,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHFKTLOIJKHGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=NC=NC2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506193 |

Source

|

| Record name | 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

CAS RN |

28610-00-6 |

Source

|

| Record name | 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

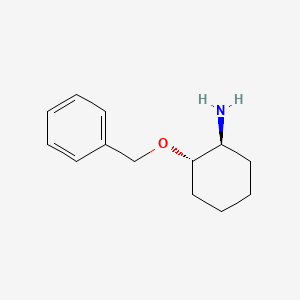

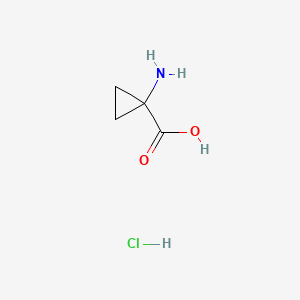

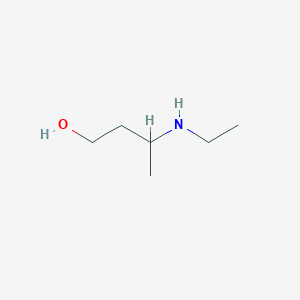

![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol](/img/structure/B1280507.png)

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)